Home > Products > Screening Compounds P22819 > 2-[3-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]-1H-pyrazol-5-yl]-N-(3-fluorophenyl)acetamide
2-[3-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]-1H-pyrazol-5-yl]-N-(3-fluorophenyl)acetamide - 1218904-24-5

2-[3-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]-1H-pyrazol-5-yl]-N-(3-fluorophenyl)acetamide

Catalog Number: EVT-8015410
CAS Number: 1218904-24-5
Molecular Formula: C26H30FN7O3
Molecular Weight: 507.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AZD-1152 is a member of the of quinazolines that is 4-aminoquinazolin-7-ol in which the amino group at position 4 has been substituted by a 5-[2-(3-fluoroanilino)-2-oxoethyl]-1H-pyrazol-3-yl group, while the hydroxy group at position 7 has been converted into the corresponding 3-[ethyl(2-hydroxyethyl)aminopropyl ether. It has a role as an antineoplastic agent and an Aurora kinase inhibitor. It is a member of quinazolines, a secondary carboxamide, a tertiary amino compound, a secondary amino compound, a member of pyrazoles, a primary alcohol, a member of monofluorobenzenes and an anilide.
Defosbarasertib is a small-molecule inhibitor of the serine-threonine kinase Aurora B, with potential antineoplastic activity. Upon administration, defosbarasertib specifically binds to and inhibits Aurora kinase B, which disrupts spindle checkpoint functions and chromosome alignment, and results in the disruption of chromosome segregation and cytokinesis. This inhibits cell division and cell proliferation and induces apoptosis in Aurora kinase B-overexpressing tumor cells. Aurora kinase B, a serine/threonine protein kinase that functions in the attachment of the mitotic spindle to the centromere, is overexpressed in a wide variety of cancer cell types.
Overview

2-[3-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]-1H-pyrazol-5-yl]-N-(3-fluorophenyl)acetamide, commonly referred to as Barasertib, is a potent and selective inhibitor of Aurora kinase B. This compound is derived from the rapid phosphatase-mediated cleavage of its precursor, AZD1152, in serum following parenteral administration. Barasertib exhibits significant anti-tumor activity against various tumor cell lines, particularly those associated with acute myeloid leukemia. Its development is rooted in the need for targeted therapies in oncology, specifically for cancers that are resistant to conventional treatments.

Source

Barasertib is primarily sourced from chemical databases and research publications. Notably, it has been characterized in patents and scientific literature detailing its synthesis and therapeutic applications. The compound's chemical identity is cataloged under the identifier 722544-51-6 in various chemical repositories.

Classification

Barasertib falls under the category of small molecule inhibitors, specifically targeting the Aurora kinase family, which plays a critical role in cell division. Its classification as an anti-cancer agent positions it within the broader category of chemotherapeutic agents aimed at disrupting cancer cell proliferation.

Synthesis Analysis

The synthesis of 2-[3-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]-1H-pyrazol-5-yl]-N-(3-fluorophenyl)acetamide involves several steps:

  1. Preparation of Precursor: The synthesis begins with the formation of AZD1152, a dihydrogen phosphate prodrug of the pyrazoloquinazoline Aurora kinase inhibitor.
  2. Conversion: The conversion to Barasertib occurs rapidly in plasma due to enzymatic cleavage.
  3. Solubility: The compound exhibits high solubility in dimethyl sulfoxide (greater than 10 mM), making it suitable for various biochemical assays.

Technical details regarding reaction conditions and purification methods are critical for ensuring the yield and purity of the final product. The compound can be stored below -20°C for several months without significant degradation.

Molecular Structure Analysis

The molecular structure of Barasertib can be represented by its IUPAC name and corresponding chemical formula:

  • IUPAC Name: 2-[3-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]-1H-pyrazol-5-yl]-N-(3-fluorophenyl)acetamide
  • Chemical Formula: C26H30FN7O3
  • InChI: InChI=1S/C26H30FN7O3/c1-2-34(10-11-35)9-4-12-37-21-7-8-22...

The structure features a complex arrangement with multiple functional groups that contribute to its biological activity. Key components include a quinazoline moiety and a pyrazole ring that are essential for its inhibitory effects on Aurora kinases.

Chemical Reactions Analysis

Barasertib primarily undergoes reactions characteristic of kinase inhibitors:

  1. Inhibition Mechanism: It inhibits Aurora kinase B by disrupting spindle checkpoint functions and chromosome alignment during mitosis.
  2. Induction of Apoptosis: The compound triggers apoptosis in cancer cells through polyploidy induction, leading to increased DNA content and subsequent cell death.
  3. Combination Studies: Research indicates enhanced efficacy when combined with other chemotherapeutic agents, such as topoisomerase I inhibitors.

These reactions underscore Barasertib's role as a targeted therapy in oncology.

Mechanism of Action

The mechanism of action for Barasertib involves:

  1. Aurora Kinase Inhibition: By selectively inhibiting Aurora kinase B, Barasertib interferes with normal mitotic processes, leading to cell cycle arrest.
  2. Apoptotic Pathways Activation: The compound activates apoptotic pathways in malignant cells, particularly those resistant to traditional therapies.
  3. Cell Line Studies: In vitro studies have shown that treatment with Barasertib results in increased sub-G1 populations indicative of apoptosis within 48–72 hours post-treatment.

Data from various studies highlight its potential effectiveness against hematopoietic malignancies.

Physical and Chemical Properties Analysis

Barasertib exhibits several notable physical and chemical properties:

  • Solubility: Greater than 25 mg/mL in dimethyl sulfoxide; insoluble in ethanol and water.
  • Stability: Stable when stored appropriately at low temperatures.
  • Molecular Weight: Approximately 485.56 g/mol.

These properties are crucial for its formulation and application in therapeutic settings.

Applications

Barasertib has diverse applications in scientific research:

  1. Cancer Treatment: Investigated for its efficacy against various cancers including colon, breast, lung cancers, and high-grade sarcomas.
  2. Drug Combination Studies: Explored in combination therapies to enhance treatment outcomes, particularly for cisplatin-resistant ovarian carcinoma.
  3. Preclinical Models: Demonstrated significant tumor growth inhibition in preclinical models using xenografts derived from human cancer cell lines.

Research continues to explore its full potential as a targeted therapy in oncology, contributing to the development of more effective cancer treatment regimens.

Properties

CAS Number

1218904-24-5

Product Name

2-[3-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]-1H-pyrazol-5-yl]-N-(3-fluorophenyl)acetamide

IUPAC Name

2-[3-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]-1H-pyrazol-5-yl]-N-(3-fluorophenyl)acetamide

Molecular Formula

C26H30FN7O3

Molecular Weight

507.6 g/mol

InChI

InChI=1S/C26H30FN7O3/c1-2-34(10-11-35)9-4-12-37-21-7-8-22-23(16-21)28-17-29-26(22)31-24-14-20(32-33-24)15-25(36)30-19-6-3-5-18(27)13-19/h3,5-8,13-14,16-17,35H,2,4,9-12,15H2,1H3,(H,30,36)(H2,28,29,31,32,33)

InChI Key

QYZOGCMHVIGURT-UHFFFAOYSA-N

SMILES

CCN(CCCOC1=CC2=C(C=C1)C(=NC=N2)NC3=NNC(=C3)CC(=O)NC4=CC(=CC=C4)F)CCO

Canonical SMILES

CCN(CCCOC1=CC2=C(C=C1)C(=NC=N2)NC3=NNC(=C3)CC(=O)NC4=CC(=CC=C4)F)CCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.